5-(Pyrrol-1-yl)-2-methylbenzoxazole
Description
5-(Pyrrol-1-yl)-2-methylbenzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a pyrrole ring at the 5-position and a methyl group at the 2-position. Benzoxazole derivatives are widely studied for their electronic, photophysical, and biological properties, making them relevant in materials science and medicinal chemistry. For instance, related compounds like 5-(N-tert-butoxycarbonyl-pyrrole)-2-methylbenzoxazole (3.10u) and 5-(N-phenylsulfonyl-indole)-2-methylbenzoxazole (3.10w) are synthesized via palladium-catalyzed cross-coupling reactions, suggesting similar synthetic strategies for the target molecule .
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-5-pyrrol-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H10N2O/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |
InChI Key |
DHGZSZMHJDCIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)N3C=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthetic Efficiency : The tert-butoxycarbonyl (Boc)-protected pyrrole analogue (3.10u) achieves a 98% yield under Pd-catalyzed cross-coupling conditions, indicating high efficiency for introducing bulky substituents . In contrast, the indole-containing derivative (3.10w) shows slightly lower yield (93%), possibly due to steric hindrance from the phenylsulfonyl group .
- Spectroscopic Features : The Boc group in 3.10u generates a distinct singlet at δ 1.63 ppm (9H), absent in the target compound. The pyrrole protons in 3.10u and the target molecule are expected to resonate between δ 6.45–6.90 ppm, similar to pyrrole-containing furazan derivatives (δ 108–149 ppm in 13C-NMR) .
- Chromatographic Behavior : The TLC mobility (Rf) correlates with polarity: 3.10u (Rf = 0.42) is less polar than 3.10w (Rf = 0.36), reflecting the influence of the Boc group versus the sulfonyl-indole substituent .
Electronic and Reactivity Differences
- Pyrrole vs. In contrast, the indole group in 3.10w, especially with a sulfonyl electron-withdrawing group, may reduce electron density at the benzoxazole ring, altering reactivity in subsequent reactions .
- Boc Protection : The Boc group in 3.10u stabilizes the pyrrole nitrogen, preventing undesired side reactions. Its removal would yield a compound structurally closer to the target molecule, highlighting the importance of protecting groups in stepwise syntheses .
Comparison with Non-Benzoxazole Analogues
The furazan derivative (7d) in shares a pyrrol-1-yl substituent but features a triazole-furazan core instead of benzoxazole. Its 13C-NMR signals (e.g., δ 143.44 ppm for C=N) differ significantly from benzoxazole derivatives, underscoring the impact of core heterocycle structure on electronic properties .
Data Limitations and Notes
- Direct data on the target compound’s synthesis or characterization is absent in the provided evidence; comparisons rely on structurally related molecules.
- The absence of biological or computational data limits mechanistic insights into substituent effects.
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